

1-Hydroxybenzotriazole (HOBr): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Hydroxybenzotriazole**

Cat. No.: **B026582**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **1-Hydroxybenzotriazole** (HOBr), a critical reagent in organic synthesis, particularly in the field of peptide chemistry. It covers its chemical and physical properties, synthesis, applications, safety protocols, and detailed experimental methodologies.

Core Chemical and Physical Properties

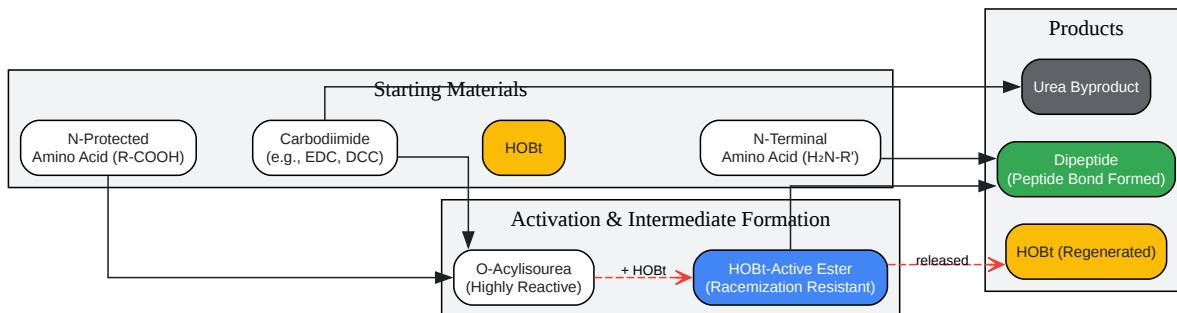
1-Hydroxybenzotriazole is an organic compound derived from benzotriazole.^[1] Commercially, it is often supplied as a hydrate, typically containing around 11.7% water by weight, as the anhydrous form is explosive.^[1] Its primary utility lies in its ability to enhance the efficiency of peptide bond formation and suppress racemization during synthesis.^[2]

Table 1: Chemical Identifiers for **1-Hydroxybenzotriazole**

Identifier	Anhydrous HOBr	HOBr Monohydrate	HOBr Hydrate (unspecified)
CAS Number	2592-95-2[1][3]	80029-43-2[1]	123333-53-9[1][4]
Molecular Formula	C ₆ H ₅ N ₃ O[1][3]	C ₆ H ₅ N ₃ O·H ₂ O	C ₆ H ₅ N ₃ O·xH ₂ O
IUPAC Name	1H-1,2,3-Benzotriazol-1-ol[1]	1,2,3-Benzotriazol-1-ol Monohydrate	1-Hydroxybenzotriazole hydrate[4]
EC Number	219-989-7[1]	602-929-2[1]	219-989-7[5]
Synonyms	HOBr, N-Hydroxybenzotriazole[6]	HOBr Monohydrate	HOBr Hydrate[4]

Table 2: Physical and Chemical Properties of Anhydrous **1-Hydroxybenzotriazole**

Property	Value
Molecular Weight	135.12 g/mol [3]
Appearance	White to off-white crystalline powder[4]
Melting Point	156-159 °C (decomposes)[1][3]
Boiling Point	344.6 ± 25.0 °C at 760 mmHg[3]
Density	1.5 ± 0.1 g/cm ³ [3]
Water Solubility	4.201 g/L at 29 °C[7]
pKa	7.39 ± 0.58[7]


Mechanism of Action in Peptide Synthesis

HOBr is a cornerstone additive in carbodiimide-mediated peptide coupling reactions (e.g., using DCC or EDC). Its role is to minimize side reactions and prevent the loss of stereochemical integrity (racemization) of the amino acids being coupled.

The key steps are:

- Activation: The carbodiimide activates the C-terminal carboxylic acid of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate.
- HOBT Interception: This intermediate is prone to rearranging into an oxazolone, which can lead to racemization. HOBT rapidly intercepts the O-acylisourea to form an HOBT-active ester. [2]
- Coupling: The HOBT-ester is more stable against racemization but highly reactive towards the N-terminal amine of the incoming amino acid. It efficiently undergoes nucleophilic attack to form the desired peptide bond, releasing HOBT.[2][8]

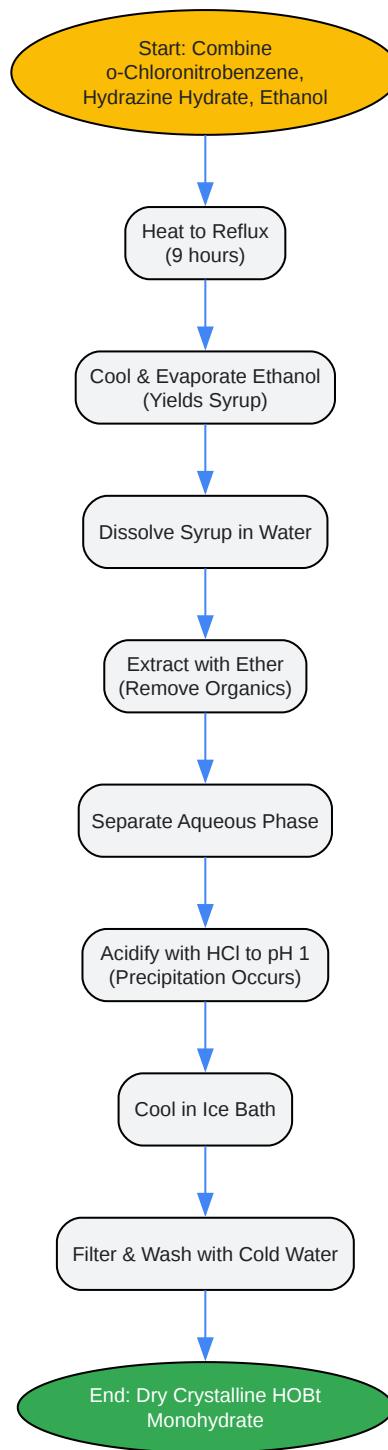
By converting the unstable O-acylisourea into a more stable active ester, HOBT ensures higher yields and purity of the final peptide.[2]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for HOBT-mediated peptide coupling.

Experimental Protocols

This protocol is based on the reaction of o-chloronitrobenzene with hydrazine hydrate.[9]


Materials:

- o-Chloronitrobenzene (31.5 g, 0.2 mol)
- Hydrazine hydrate (32 mL, 0.65 mol)

- Ethanol (100 mL)
- 6 N Hydrochloric acid
- Deionized water
- Ether

Procedure:

- Combine o-chloronitrobenzene (31.5 g) and hydrazine hydrate (32 mL) in 100 mL of ethanol in a round-bottom flask.
- Heat the mixture to reflux and maintain for 9 hours.
- After cooling the solution to room temperature, remove the ethanol by rotary evaporation to yield a syrup.
- Dissolve the resulting syrup in water and extract with ether to remove unreacted starting material.
- Separate the aqueous phase and acidify with 6 N hydrochloric acid until the pH reaches 1, observed by precipitation of the product.
- Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by filtration.
- Wash the crystals with cold water and air dry. For higher purity, the product can be recrystallized from dilute ethanol.^[9] The expected yield is approximately 11-16 g.^[9]

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of HOBr.

This protocol details a representative peptide coupling reaction.

Materials:

- N-benzyloxycarbonyl-L-phenylalanine (770 mg, 2.60 mmol)
- 1-(2-methoxyphenyl)piperazine (500 mg, 2.60 mmol)
- **1-Hydroxybenzotriazole** Monohydrate (HOBt·H₂O) (414 mg, 2.71 mmol)
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC·HCl) (515 mg, 2.71 mmol)
- N,N-Dimethylformamide (DMF) (15 mL)
- Ethyl acetate (EtOAc)
- Water

Procedure:

- Dissolve 1-(2-methoxyphenyl)piperazine (500 mg) in 15 mL of DMF in a reaction vessel.
- To this solution, add N-benzyloxycarbonyl-L-phenylalanine (770 mg) and HOBt·H₂O (414 mg).
- Cool the reaction mixture to 0 °C in an ice bath.
- Add EDC·HCl (515 mg) to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 20 hours.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Once complete, quench the reaction by adding 20 mL of water.
- Extract the product from the aqueous mixture using ethyl acetate (30 mL).
- Isolate the product from the organic phase.

Safety and Handling

Anhydrous HOBt is classified as an explosive and is highly sensitive to heat, shock, and friction.[1][10] For this reason, it is commercially supplied wetted with water (as a hydrate), which desensitizes its explosive properties.[1][10]

Table 3: Hazard Information for **1-Hydroxybenzotriazole**

Hazard Type	Description
GHS Pictograms	GHS01: Explosive, GHS02: Flammable[1][5]
Signal Word	Danger[1]
Hazard Statements	H203: Explosive; fire, blast or projection hazard. H228: Flammable solid.[5]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P250: Do not subject to grinding/shock/friction. P280: Wear protective gloves/eye protection/face protection. [5][11]
Health Effects	Causes eye irritation. May cause skin and respiratory tract irritation.[4]
Storage	Store in an explosion-proof refrigerator below 4°C (39°F). Keep container tightly closed and protected from light.[4]

Handling Procedures:

- Always use HOBt hydrate, not the anhydrous form, unless specific precautions for handling explosives are in place.
- Handle in a well-ventilated area, preferably a chemical fume hood.[12]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

- Avoid creating dust.[12]
- Use non-sparking tools and take measures to prevent the buildup of static electricity.[5][13]
- In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[5] Do not fight fire when it reaches the material, as there is an explosion risk.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 1-Hydroxybenzotriazole | CAS#:2592-95-2 | Chemsoc [chemsoc.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. peptide.com [peptide.com]
- 6. 1H-Benzotriazole, 1-hydroxy- [webbook.nist.gov]
- 7. 1-Hydroxybenzotriazole | lookchem [lookchem.com]
- 8. apexbt.com [apexbt.com]
- 9. prepchem.com [prepchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemdmart.com [chemdmart.com]
- To cite this document: BenchChem. [1-Hydroxybenzotriazole (HOBt): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026582#1-hydroxybenzotriazole-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com